molecular formula C6H3ClIN3 B6305469 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1935611-12-3

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B6305469
CAS RN: 1935611-12-3
M. Wt: 279.46 g/mol
InChI Key: SKHZLSNDCJWOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H3ClIN3. It has a molecular weight of 279.47 . This compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” includes a triazolopyridine core, which is a fused ring system containing a pyridine ring and a 1,2,4-triazole ring . The compound also contains a chlorine atom and an iodine atom attached to the triazolopyridine core .


Physical And Chemical Properties Analysis

“6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” is a solid compound . Its molecular weight is 279.47 . More specific physical and chemical properties are not available in the literature I found .

Scientific Research Applications

Computational Drug Design

Triazolopyridine derivatives have been investigated for their potential as inhibitors of P38 kinase, which is implicated in inflammatory responses and diseases. Computational studies involving molecular docking and dynamics simulation analysis suggest that these compounds could be future candidates for drug development in this area .

Optical Properties and Drug Development

The structural and optical properties of triazolopyridine derivatives have been explored, revealing potential applications as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, vasodilators, and substrates of NAD glycohydrolase .

Synthesis Methodology

Recent advancements in synthesis methods for triazolopyridines include a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method enhances the efficiency and sustainability of producing these compounds for various applications .

Pharmacological Activities

Triazolopyridine derivatives exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (including carbonic anhydrase inhibitors and cholinesterase inhibitors) .

Antibacterial Applications

Novel triazolopyridine derivatives have been synthesized using different approaches and characterized for their antibacterial activity. These compounds hold promise for the development of new antibacterial agents .

Future Directions

The future research directions for “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed for related triazolopyridine compounds , “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” may also have potential applications in medicinal chemistry.

properties

IUPAC Name

6-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHZLSNDCJWOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.